molecular formula C11H6BrClN4 B2823956 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine CAS No. 1254710-16-1

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B2823956
CAS No.: 1254710-16-1
M. Wt: 309.55
InChI Key: YIHLYKHEEQDQCL-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 1254710-16-1) is a high-purity organic compound with the molecular formula C 11 H 6 BrClN 4 and a molecular weight of 309.55 g/mol . It serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry for the development of novel bioactive molecules . The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is of significant research interest due to its structural similarity to purines, making it a potential bio-isostere in drug design . This bromo- and chloro-substituted derivative is particularly useful in metal-catalyzed cross-coupling reactions and further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs . Compounds based on this core structure have been investigated as antagonists for adenosine receptor sub-types, which are relevant targets for neurological conditions, and as modulators for various other therapeutic targets . This product is intended for research applications as a chemical reference standard and synthetic precursor. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The compound has the GHS signal word "Warning" and associated hazard statements H302, H315, H320, and H335 .

Properties

IUPAC Name

8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN4/c12-8-9(13)14-6-17-11(8)15-10(16-17)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHLYKHEEQDQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC(=C(C3=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazones . This method is advantageous due to its operational simplicity, environmental friendliness, and shorter reaction times . The reaction conditions often include the use of iodine-based oxidizing agents and moderate temperatures to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. . These services ensure the compound is produced under controlled conditions to meet research and industrial needs.

Chemical Reactions Analysis

Substitution Reactions

2.1 Chlorine Substitution at C7

  • Amine coupling : Reaction of 7-chloro derivatives with amines (e.g., 4-methoxyphenethylamine) replaces the chlorine atom, yielding C5-substituted analogs. This is facilitated by phosphoryl chloride (POCl₃) to activate the leaving group .

  • Ammonia treatment : Methanolic ammonia converts 7-chloro-5-phenyl-triazolopyrimidine into amide analogs (e.g., compound 28) .

2.2 Functionalization at C2

  • Phenyl substitution : The C2 position is typically substituted with phenyl groups via oxidative cyclization of pre-functionalized hydrazones .

Key Reaction Conditions and Parameters

Reaction Type Reagents Yield Range Characterization Data
Oxidative cyclizationBr₂, NaOAc, AcOH40–83%Compound 6a : mp 240–242°C, IR (KBr): 3404 cm⁻¹
Dimroth rearrangementIBD, AcOH40–83%N/A
Chlorine substitutionPOCl₃, amines (e.g., methanolic NH₃)Moderate–goodCompound 28 : Amide formation
Phenyl substitutionPyrimidinylhydrazones, Br₂40–83%Compound 6a : Off-white powder, IR (KBr): 1606 cm⁻¹

Reaction Mechanisms

4.1 Oxidative Cyclization
The reaction proceeds via:

  • Hydrazone formation : Condensation of 1,3-diketo compounds with 5-amino-1,2,4-triazole .

  • Oxidative cyclization : Br₂ or IBD oxidizes the hydrazone, forming the triazolopyrimidine ring system .

  • Dimroth rearrangement : Rearrangement of the intermediate to achieve the final fused structure .

4.2 Substitution at C7

  • Nucleophilic aromatic substitution : Activated chlorides (via POCl₃) react with amines, replacing Cl with amine groups .

Comparison with Similar Compounds

Chemical Identity and Properties

  • Molecular Formula : C₁₁H₆BrClN₄
  • Molecular Weight : 309.55 g/mol
  • CAS Number : 1254710-16-1
  • IUPAC Name : 8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Applications :
This compound is a research chemical supplied by American Elements for life science applications, including drug discovery and biochemical studies. Its structural features—a triazolo[1,5-c]pyrimidine core with bromo, chloro, and phenyl substituents—make it a candidate for exploring kinase inhibition, receptor antagonism, and neuroprotective activity .

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • 8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine Molecular Formula: C₁₁H₅BrCl₂N₄ Key Difference: Additional chlorine at the 2-position of the phenyl ring.
  • 8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine Key Difference: Methoxy (-OCH₃) group at the para position of the phenyl ring.

Isomeric Triazolo-Pyrimidine Derivatives

  • [1,2,4]Triazolo[4,3-c]pyrimidine vs. [1,2,4]Triazolo[1,5-c]pyrimidine
    • Structural Difference : Position of the triazolo ring fusion (e.g., compound 7 vs. 6 in ).
    • NMR Shifts : Protons in [1,2,4]triazolo[4,3-c]pyrimidines (e.g., C3-H in 9 ) appear more downfield than those in [1,2,4]triazolo[1,5-c]pyrimidines (e.g., C2-H in 8 ) due to electronic effects .
    • Isomerization : Heating with formic acid converts [1,2,4]triazolo[4,3-c]pyrimidines to [1,2,4]triazolo[1,5-c]pyrimidines via Dimroth rearrangement .

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, influencing reactivity in cyclization reactions.
  • Hydrophilic substituents (e.g., -OH, -OCH₃) improve drug-like properties and receptor binding .

Isomer-Specific Activity :

  • [1,2,4]Triazolo[1,5-c]pyrimidines generally show higher metabolic stability and receptor selectivity compared to [4,3-c] isomers .

Pharmacological Potential: Bromo and chloro substituents at positions 7 and 8 correlate with kinase inhibition and antiproliferative activity .

Biological Activity

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound with potential therapeutic applications. Its biological activities have been explored in various studies, highlighting its antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the compound's biological activity based on diverse research findings.

The compound's chemical structure is represented by the following details:

PropertyValue
Chemical FormulaC₁₁H₆BrClN₄
Molecular Weight309.55 g/mol
CAS Number1254710-16-1
IUPAC NameThis compound
Synonyms2-Phenyl-7-chloro-8-bromo[1,2,4]triazolo[1,5-c]pyrimidine

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. One notable study assessed its activity using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.

Findings:

  • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • The compound demonstrated a notable ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin in effectiveness .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Studies have shown that this compound acts as an inhibitor of multiple targets involved in cancer progression:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR): IC₅₀ values were reported between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibition.
  • The compound induced apoptosis in cancer cells and inhibited cell migration and cycle progression .

Case Study:

In a study involving MCF-7 breast cancer cells:

  • The compound significantly reduced cell viability and induced apoptosis.
  • It was observed to cause cell cycle arrest at the G2/M phase and led to DNA fragmentation .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit key enzymes that are crucial for bacterial survival and cancer cell proliferation.

Key Enzymes Targeted:

  • DNA Gyrase: Essential for DNA replication in bacteria.
  • Dihydrofolate Reductase (DHFR): Plays a critical role in DNA synthesis and repair.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against S. aureus, MIC: 0.22–0.25 μg/mL
AnticancerInduces apoptosis in MCF-7 cells; inhibits DNA gyrase and DHFR
Enzyme InhibitionIC₅₀ values: DNA gyrase (12.27–31.64 µM), DHFR (0.52–2.67 µM)

Q & A

Q. What are the key synthetic routes for 8-bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine?

The synthesis involves two primary methodologies:

  • Bromine-mediated oxidative cyclization : Pyrimidinylhydrazones are treated with bromine, followed by a Dimroth rearrangement to yield the triazolo[1,5-c]pyrimidine core. This method requires precise control of reaction time (2–4 hours) and temperature (0–25°C) to avoid undesired side products .
  • Hypervalent iodine (IBD)-mediated cyclization : Aldehyde-derived hydrazones undergo oxidative cyclization under mild conditions (room temperature, dichloromethane), followed by Dimroth rearrangement. This method offers higher regioselectivity for halogen retention at the 7 and 8 positions .

Q. Key considerations :

  • Solvent choice (e.g., dichloromethane or ethanol) impacts yield and purity.
  • C-5 substitution stabilizes the triazolo[4,3-c]pyrimidine intermediate, preventing spontaneous isomerization .

Q. What analytical techniques are essential for structural confirmation?

  • X-ray crystallography : Resolves fused heterocyclic frameworks and confirms halogen placement (e.g., bromine at position 8, chlorine at position 7) .
  • NMR spectroscopy :
    • 1^1H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and substituent environments.
    • 13^{13}C NMR identifies carbonyl carbons (δ 160–170 ppm) and halogenated carbons (δ 110–120 ppm for C-Br; δ 100–110 ppm for C-Cl) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 338.97 for C11_{11}H6_{6}BrClN4_{4}) .

Q. What are the primary biological targets of this compound?

8-Bromo-7-chloro-2-phenyl derivatives exhibit adenosine receptor antagonism , particularly at the A3_{3} subtype (Ki = 1–10 nM). The bromine and chlorine substituents enhance binding affinity by forming halogen bonds with transmembrane domains (e.g., TMs 3 and 7) .

Q. Applications :

  • Parkinson’s disease research : A2A_{2A} receptor antagonists reduce motor dysfunction in preclinical models .
  • Cancer studies : Derivatives inhibit tumor cell proliferation via adenosine-mediated apoptosis pathways .

Advanced Research Questions

Q. How do reaction conditions influence Dimroth rearrangement outcomes?

The rearrangement from triazolo[4,3-c]pyrimidine to [1,5-c] isomers is highly sensitive to:

  • pH : Acidic conditions (HCl/EtOH) accelerate rearrangement, while basic conditions (K2_2CO3_3) stabilize intermediates .
  • Temperature : Elevated temperatures (>60°C) promote side reactions (e.g., dehalogenation), reducing yields by 15–20% .

Q. Data contradiction :

  • Unsubstituted C-5 analogs isomerize spontaneously at room temperature, whereas C-5-substituted derivatives require catalytic base/acid .

Q. How can palladium-catalyzed cross-coupling reactions diversify this scaffold?

The bromine at position 8 enables functionalization via:

  • Kumada coupling : Magnesium-based nucleophiles (e.g., aryl Grignard reagents) introduce aryl/alkyl groups (yield: 60–85%) .
  • Buchwald-Hartwig amination : Primary/secondary amines replace bromine under Pd(OAc)2_2/XPhos catalysis (yield: 50–75%) .

Q. Optimization tips :

  • Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination.
  • Limit reaction time (<12 hours) to prevent decomposition.

Q. What structural features govern selectivity for adenosine receptor subtypes?

SubstituentA1_{1} (Ki, nM)A2A_{2A} (Ki, nM)A3_{3} (Ki, nM)
8-Bromo4503201.2
8-Ethyl8906708.5
  • Halogen effects : Bromine at position 8 enhances A3_{3} selectivity by 300-fold vs. A1_{1}/A2A_{2A} due to hydrophobic interactions with Leu246 (TM6) .
  • Phenyl substitution : A 2-phenyl group improves membrane permeability (logP = 2.8) but reduces aqueous solubility (<10 µg/mL) .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Hydrazone purity : Impure precursors reduce yields by 20–30%. Recrystallize hydrazones in ethanol before cyclization .
  • Solvent drying : Anhydrous dichloromethane (H2_2O < 50 ppm) is critical for IBD-mediated reactions; moisture lowers yields to 40–50% .

Q. What computational methods predict binding modes with adenosine receptors?

  • Docking studies (AutoDock Vina) : The triazolo[1,5-c]pyrimidine core adopts a planar conformation, with bromine forming a halogen bond to His272 in A3_{3} receptors .
  • MD simulations (GROMACS) : Substituent flexibility (e.g., phenyl rotation) impacts residence time (>10 ns simulations recommended) .

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